6-(Propionyl)pyridine-3-boronic acid pinacol ester 6-(Propionyl)pyridine-3-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2096339-22-7
VCID: VC6986480
InChI: InChI=1S/C14H20BNO3/c1-6-12(17)11-8-7-10(9-16-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)CC
Molecular Formula: C14H20BNO3
Molecular Weight: 261.13

6-(Propionyl)pyridine-3-boronic acid pinacol ester

CAS No.: 2096339-22-7

Cat. No.: VC6986480

Molecular Formula: C14H20BNO3

Molecular Weight: 261.13

* For research use only. Not for human or veterinary use.

6-(Propionyl)pyridine-3-boronic acid pinacol ester - 2096339-22-7

Specification

CAS No. 2096339-22-7
Molecular Formula C14H20BNO3
Molecular Weight 261.13
IUPAC Name 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one
Standard InChI InChI=1S/C14H20BNO3/c1-6-12(17)11-8-7-10(9-16-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3
Standard InChI Key ACESLJCSCAXFCL-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)CC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The IUPAC name of the compound is 1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one, reflecting its pyridine backbone substituted at positions 2 and 5. The propionyl group (COCH2CH3-COCH_2CH_3) at position 2 introduces electron-withdrawing effects, while the pinacol boronic ester at position 5 provides steric protection and oxidative stability to the boronic acid moiety .

Key Identifiers:

PropertyValue
CAS Number2096339-22-7
Molecular FormulaC14H20BNO3C_{14}H_{20}BNO_3
Molecular Weight261.13 g/mol
SMILES NotationB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C(=O)CC)N=C2
InChI KeyNot publicly available

The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a hallmark of boronic acid derivatives designed for controlled reactivity in cross-coupling reactions .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via Miyaura borylation, a palladium-catalyzed reaction between a halogenated pyridine precursor and bis(pinacolato)diboron (B2(pin)2B_2(pin)_2). For 6-(propionyl)pyridine-3-boronic acid pinacol ester, the likely starting material is 2-propionyl-5-bromopyridine.

Representative Reaction:

2-Propionyl-5-bromopyridine+B2(pin)2[Pd(dppf)Cl2],Base6-(Propionyl)pyridine-3-boronic acid pinacol ester\text{2-Propionyl-5-bromopyridine} + B_2(pin)_2 \xrightarrow{[Pd(dppf)Cl_2], \text{Base}} \text{6-(Propionyl)pyridine-3-boronic acid pinacol ester}

Reaction conditions typically involve a palladium catalyst (e.g., [Pd(dppf)Cl2][Pd(dppf)Cl_2]), a base (e.g., potassium acetate), and an inert atmosphere . The pinacol ester forms in situ, eliminating the need for post-synthesis protection of the boronic acid group.

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The primary application of this compound lies in Suzuki-Miyaura couplings, where it acts as a boron-containing partner. The reaction generalizes as:

Ar-B(pin)+Ar’-X[Pd],BaseAr-Ar’+Byproducts\text{Ar-B(pin)} + \text{Ar'-X} \xrightarrow{[Pd], \text{Base}} \text{Ar-Ar'} + \text{Byproducts}

Here, Ar-B(pin)\text{Ar-B(pin)} represents the boronic ester, and Ar’-X\text{Ar'-X} is an aryl halide (X = Br, I). The propionyl group directs electrophilic substitution to the meta position relative to the boronic ester, enabling regioselective biaryl synthesis .

Pharmaceutical Intermediates

This compound has been employed in synthesizing kinase inhibitors and antiviral agents. For example, its pyridine-boronic ester motif is integral to protease inhibitors targeting hepatitis C virus (HCV) NS3/4A .

Material Science

In organic electronics, the compound serves as a precursor for conjugated polymers used in organic light-emitting diodes (OLEDs). The boronic ester’s stability under anhydrous conditions facilitates controlled polymerization .

Physical and Chemical Properties

Thermal Stability

While specific data for this compound is limited, analogous pinacol boronic esters exhibit melting points between 118°C and 121°C . Thermal gravimetric analysis (TGA) of similar derivatives shows decomposition onset near 200°C, suggesting comparable stability.

Solubility

The compound is soluble in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) but insoluble in water. This solubility profile aligns with its application in homogeneous catalytic systems.

SolventSolubility (mg/mL)
DMF>50
THF>40
Water<0.1

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